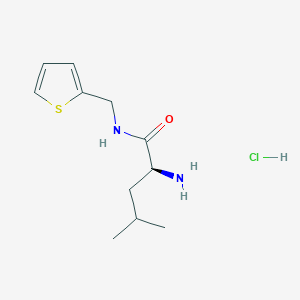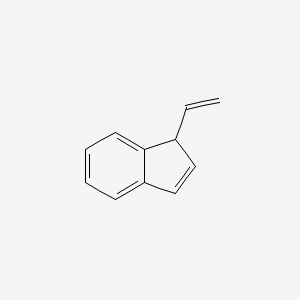![molecular formula C12H23N3O B11747711 (3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747711.png)
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a methoxypropyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the methoxypropyl and methylpropyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share a similar heterocyclic structure and are used in various pharmaceutical applications.
Indole derivatives: Known for their broad range of biological activities.
Uniqueness
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-methoxy-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-7-15-12(9-11(2)14-15)10-13-6-5-8-16-3/h9,13H,4-8,10H2,1-3H3 |
InChI Key |
AULKWIOFTDFANV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747630.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747631.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11747643.png)
![3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11747644.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747656.png)
![1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B11747662.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747678.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747686.png)
![(2S)-2-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B11747704.png)

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol](/img/structure/B11747720.png)

